![molecular formula C25H31N5O3 B2676803 5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040646-98-7](/img/structure/B2676803.png)
5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C25H31N5O3 and its molecular weight is 449.555. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Isopropyl-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, identified by CAS number 1040646-98-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, antioxidant activity, and implications for neurological disorders.
Chemical Structure and Properties
The molecular formula of the compound is C25H31N5O3 with a molecular weight of approximately 449.5 g/mol. The structure features a pyrazolo[4,3-c]pyridine core, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its effects on cholinesterase enzymes and its potential as an antioxidant.
1. Enzyme Inhibition
Research has shown that derivatives similar to this compound exhibit significant inhibition of human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBChE), which are critical in the treatment of Alzheimer's disease (AD). For instance:
- Inhibition Potency : A related compound demonstrated an IC50 value of 0.103μM for hAChE and 1.342μM for hBACE-1, indicating strong inhibitory potential against these enzymes .
Enzyme | IC50 Value (μM) | Type of Inhibition |
---|---|---|
hAChE | 0.103 | Mixed-type |
hBChE | ≥10 | - |
hBACE-1 | 1.342 | - |
2. Antioxidant Activity
The compound has been evaluated for its antioxidant properties using various assays, including the DPPH radical scavenging assay. The results indicate that it possesses substantial radical scavenging ability:
- DPPH Scavenging Activity : A related study reported that certain derivatives exhibited a percentage radical scavenging activity comparable to ascorbic acid .
3. Neuroprotective Effects
The neuroprotective effects of the compound are supported by its ability to modulate oxidative stress markers in vitro:
- Oxidative Stress Biomarkers : Studies have indicated that treatment with the compound leads to reduced malondialdehyde (MDA) levels in brain tissue homogenates, suggesting a decrease in lipid peroxidation and oxidative damage .
Case Studies
Several studies have investigated the pharmacological profiles of compounds related to this compound:
- Alzheimer's Disease Model : In vivo studies using scopolamine-treated mice demonstrated that treatment with similar compounds resulted in improved cognitive function as measured by Y-maze tests, alongside biochemical improvements in oxidative stress markers .
- Radical Scavenging Assays : The DPPH assay results indicated that compounds derived from this scaffold showed effective antioxidant properties with percentages reaching up to 44.35% compared to controls .
Propriétés
IUPAC Name |
7-[4-(3-methylbutanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O3/c1-17(2)14-22(31)27-10-12-28(13-11-27)24(32)20-15-29(18(3)4)16-21-23(20)26-30(25(21)33)19-8-6-5-7-9-19/h5-9,15-18H,10-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQYSTUNPVDPID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.